molecular formula C19H22ClN B14480297 1-Cyclohexene-1-methylamine, 4,4-diphenyl-, hydrochloride CAS No. 65445-82-1

1-Cyclohexene-1-methylamine, 4,4-diphenyl-, hydrochloride

Cat. No.: B14480297
CAS No.: 65445-82-1
M. Wt: 299.8 g/mol
InChI Key: IFELHAPRCNPFPK-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-methylamine, 4,4-diphenyl-, hydrochloride is a chemical compound with a complex structure that includes a cyclohexene ring, a methylamine group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexene-1-methylamine, 4,4-diphenyl-, hydrochloride typically involves multiple steps, starting with the formation of the cyclohexene ring One common method involves the reaction of cyclohexanone with phenylmagnesium bromide to form a diphenylcyclohexanol intermediate This intermediate is then subjected to dehydration to form the cyclohexene ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexene-1-methylamine, 4,4-diphenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Cyclohexene-1-methylamine, 4,4-diphenyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-methylamine, 4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Cyclohexene, 1-methyl-4-(1-methylethylidene)-
  • Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
  • 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime

Comparison: 1-Cyclohexene-1-methylamine, 4,4-diphenyl-, hydrochloride is unique due to the presence of both the methylamine group and the diphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

65445-82-1

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

(4,4-diphenylcyclohexen-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C19H21N.ClH/c20-15-16-11-13-19(14-12-16,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-11H,12-15,20H2;1H

InChI Key

IFELHAPRCNPFPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1CN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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